N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide” typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Piperidine Ring Formation: The piperidine ring is usually formed through a cyclization reaction involving a suitable precursor.
Attachment of Functional Groups: The various functional groups, including the pyran and carboxamide groups, are introduced through specific reactions such as esterification, amidation, and etherification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane core or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl groups present in the pyran and carboxamide moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate. Its structural features could allow it to interact with various biological targets, making it a candidate for studies in pharmacology and toxicology.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity could make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of “N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA Binding: The compound might bind to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide: is similar to other adamantane derivatives, such as amantadine and memantine, which are used in medicinal chemistry.
Piperidine Derivatives: Compounds like piperidine-1-carboxamide are also structurally related and have various applications in pharmaceuticals.
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups and structural features. This combination may confer unique properties, such as enhanced stability, specific reactivity, or particular biological activity.
Properties
IUPAC Name |
N-(1-adamantyl)-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-14-6-19(10-20(25)27-14)28-18-2-4-24(5-3-18)21(26)23-22-11-15-7-16(12-22)9-17(8-15)13-22/h6,10,15-18H,2-5,7-9,11-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSGRSKFCIOXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.